

An In-depth Technical Guide to the Physicochemical Properties of **IM21.7c**

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Compound of Interest

Compound Name: **IM21.7c**

Cat. No.: **B15578558**

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Introduction

IM21.7c is a novel cationic lipid that has gained significant attention in the field of non-viral gene delivery.^{[1][2]} Its unique chemical structure, featuring an imidazolium polar head group, imparts a permanent positive charge to lipid nanoparticle (LNP) formulations.^[1] This characteristic distinguishes it from many ionizable lipids that are neutral at physiological pH. This property has been shown to influence the biodistribution of mRNA-LNP complexes, leading to enhanced delivery to the lungs and spleen while reducing accumulation in the liver.^[2] This technical guide provides a comprehensive overview of the known physicochemical properties of **IM21.7c**, detailed experimental protocols for its use in LNP formulation, and visualizations of key related pathways and workflows.

Physicochemical Properties

The following tables summarize the key physicochemical and identifying properties of **IM21.7c** based on available data.

Table 1: Chemical Identification of **IM21.7c**

Identifier	Value
CAS Number	2416939-42-7 [3] [4]
IUPAC Name	1-butyl-3-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride [4]
Synonyms	IM-21.7c, IM 21.7c [4]
InChI	InChI=1S/C59H117N2.C1H/c1-7-10-13-15-17-19-21-23-25-27-29-31-33-35-37-39-46-58(47-40-38-36-34-32-30-28-26-24-22-20-18-16-14-11-8-2)48-41-42-49-59(51-50-57(6)45-43-44-56(4)5)61-54-53-60(55-61)52-12-9-3;/h53-59H,7-52H2,1-6H3;1H/q+1;/p-1 [3] [4]
InChIKey	USLNWJNSKRHZMZ-UHFFFAOYSA-M [3] [4]
SMILES	CCCCN1C=--INVALID-LINK--C=C1.[Cl-] [3]

Table 2: Molecular and Physical Properties of IM21.7c

Property	Value
Molecular Formula	C ₅₉ H ₁₁₇ ClN ₂ [3] [4]
Molecular Weight	890.0 g/mol [3]
Exact Mass	888.8905 g/mol [4]
Appearance	Solid [3]
Purity	≥95% [3]
Elemental Analysis	C: 79.62%, H: 13.25%, Cl: 3.98%, N: 3.15% [4]

Table 3: Solubility Profile of IM21.7c

Solvent	Solubility	Concentration Range
DMSO	Slightly soluble	0.1-1 mg/mL[3]
Ethanol	Sparingly soluble	1-10 mg/mL[3]
PBS (pH 7.2)	Slightly soluble	0.1-1 mg/mL[3]

Table 4: Storage and Stability of IM21.7c

Condition	Recommendation
Storage Temperature	-20°C[5]
Shipping	Wet ice in continental US; may vary elsewhere[3]
Long-term Stability	≥ 4 years at -20°C[3]

Key Experimental Protocols

General Protocol for Determination of Physicochemical Properties

While specific experimentally determined values for properties like pKa, logP, and melting point for **IM21.7c** are not readily available in the public domain, the following are general methodologies used for characterizing cationic lipids.

- Determination of Melting Point:
 - Method: Differential Scanning Calorimetry (DSC).
 - Procedure: A small, accurately weighed sample of **IM21.7c** is placed in an aluminum DSC pan. The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a constant rate (e.g., 10°C/min). The heat flow to the sample is monitored relative to the reference. The melting point is identified as the peak temperature of the endothermic transition in the DSC thermogram.
- Determination of Solubility:

- Method: Equilibrium Solubility Method.
- Procedure: An excess amount of **IM21.7c** is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS). The mixture is agitated (e.g., using a shaker or vortex) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid. The concentration of **IM21.7c** in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector, ELSD).

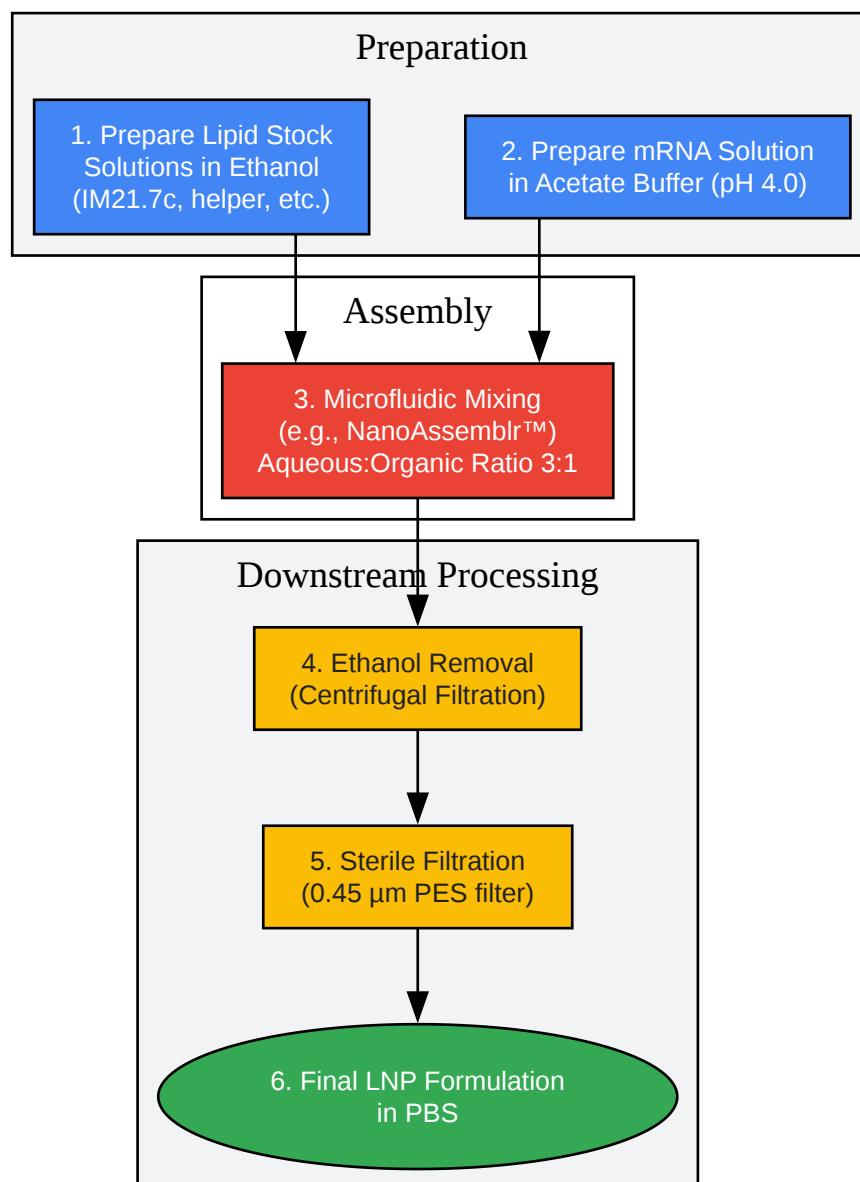
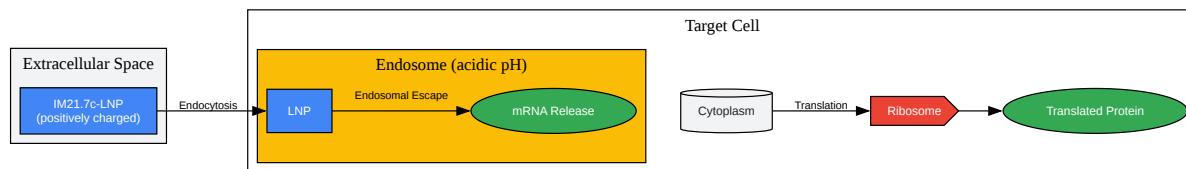
Protocol for Formulation of mRNA-LNP with **IM21.7c**

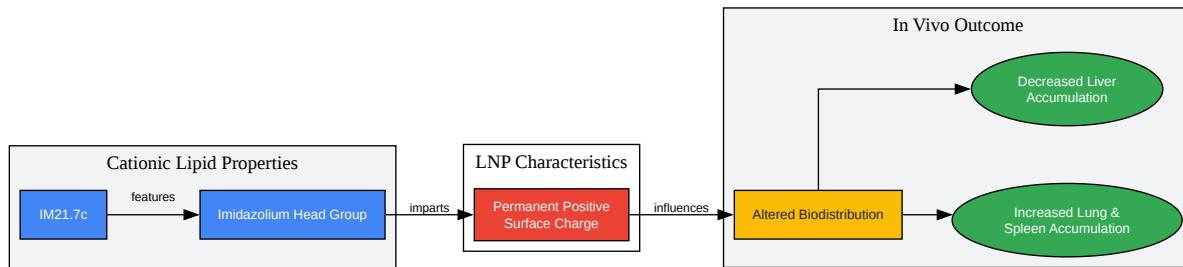
This protocol is based on the recommendations for formulating lipid nanoparticles using LipidBrick® **IM21.7c**.[\[5\]](#)

- Preparation of Lipid Stock Solutions:
 - Dissolve **IM21.7c** powder in absolute ethanol to a final concentration of 100 mM. Solubilization can be aided by gentle heating up to 37°C in an ultrasonic bath for 30 minutes, followed by vortexing.[\[5\]](#)
 - Prepare stock solutions of other lipid components (e.g., helper lipid, cholesterol, PEG-lipid) in absolute ethanol at their desired concentrations (e.g., DODMA at 50 mM, DPyPE at 30 mM, Cholesterol at 50 mM, DSG-PEG2k at 10 mM).[\[5\]](#)
- Preparation of mRNA Solution:
 - Dilute the mRNA in a 10 mM sodium acetate buffer at pH 4.0.[\[5\]](#)
- LNP Assembly via Microfluidic Mixing:
 - Combine the lipid stock solutions in the desired molar ratios to form the final lipid mixture in ethanol.
 - Utilize a microfluidic mixing device (e.g., NanoAssemblr™).
 - Set the flow rate to 10 mL/min and the volumetric ratio of the aqueous phase (mRNA solution) to the organic phase (lipid mixture) to 3:1.[\[5\]](#)

- Inject the mRNA solution and the lipid mixture into their respective inlets on the microfluidic cartridge to initiate the self-assembly of mRNA-containing LNPs.
- Downstream Processing:
 - Remove the ethanol from the LNP suspension using centrifugal filter units with a 10 kDa molecular weight cutoff (e.g., Amicon® or Vivaspin®).[5]
 - Filter the concentrated LNPs through a 0.45 µm PES filter.[5]
 - Dilute the final LNP formulation in a suitable buffer, such as PBS.

Mandatory Visualizations





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